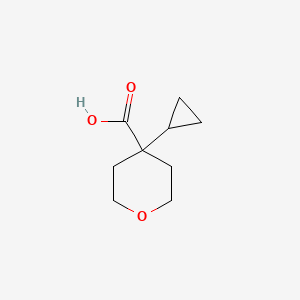
4-Cyclopropyloxane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyloxane-4-carboxylic acid is a carboxylic acid derivative characterized by the presence of a cyclopropyl group attached to an oxane ring.
Synthetic Routes and Reaction Conditions:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Grignard Reagent Formation: Formation of a Grignard reagent followed by carboxylation is another method to synthesize carboxylic acids.
Industrial Production Methods:
Catalytic Oxidation: Industrial production often involves catalytic oxidation of hydrocarbons or alcohols using metal catalysts and controlled reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: Carboxylic acids can undergo oxidation to form carbon dioxide and water.
Substitution: Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃).
Major Products:
Primary Alcohols: From reduction reactions.
Acid Chlorides: From substitution reactions with thionyl chloride.
科学研究应用
4-Cyclopropyloxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-Cyclopropyloxane-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Activation by ATP: In fatty-acid biosynthesis, carboxylic acids are activated by reaction with ATP to form acyl adenylates, which then undergo nucleophilic acyl substitution.
Reduction Pathway: Reduction of carboxylic acids to primary alcohols involves the transfer of hydride ions from reducing agents such as lithium aluminum hydride.
相似化合物的比较
4-Cyclopropyloxane-4-carboxylic acid can be compared with other carboxylic acids such as:
Formic Acid: The simplest carboxylic acid with a single carbon atom.
Acetic Acid: A two-carbon carboxylic acid commonly found in vinegar.
Propionic Acid: A three-carbon carboxylic acid used as a preservative.
Butyric Acid: A four-carbon carboxylic acid with a strong, unpleasant odor.
Uniqueness:
属性
IUPAC Name |
4-cyclopropyloxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(7-1-2-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBGITNBLFSMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCOCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














